N-(4-ethoxyphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound belonging to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be achieved through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolo[3,4-b][1,3,4]thiadiazine derivatives with excellent yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution reactions may yield derivatives with different functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral and anticancer activities.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Industrial Chemistry: The compound’s chemical stability and reactivity make it suitable for various industrial applications, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 7-nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
N-(4-ethoxyphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substitution pattern and the presence of both ethoxy and ethyl groups, which may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C24H29N5O2S |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H29N5O2S/c1-4-7-20-26-27-24-29(20)28-21(17-10-8-16(5-2)9-11-17)22(32-24)23(30)25-18-12-14-19(15-13-18)31-6-3/h8-15,21-22,28H,4-7H2,1-3H3,(H,25,30) |
InChI Key |
VKQQFXIZBXYQHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)OCC)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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